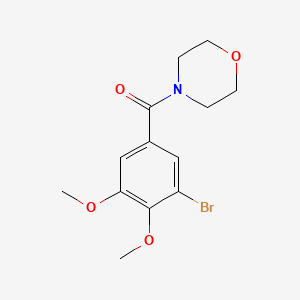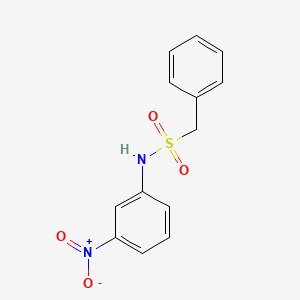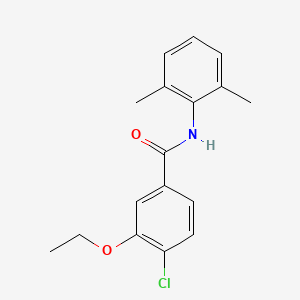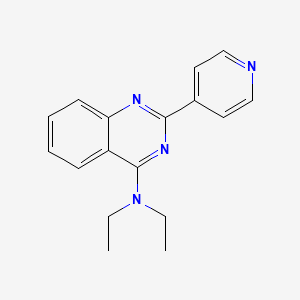
4-(3-bromo-4,5-dimethoxybenzoyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-bromo-4,5-dimethoxybenzoyl)morpholine, also known as BDM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine involves the inhibition of various enzymes and signaling pathways that are involved in cell growth, survival, and differentiation. This compound has been shown to inhibit the activity of protein kinases, which play a key role in cell signaling and regulation. It also inhibits the activity of histone deacetylases, which are involved in epigenetic regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and tissues. It induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In neuroprotection, this compound has been shown to decrease oxidative stress and inflammation, and improve cognitive function.
实验室实验的优点和局限性
One advantage of using 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine in lab experiments is its high potency and selectivity towards its target enzymes and signaling pathways. It also has low toxicity and is relatively easy to synthesize. However, one limitation is that this compound may have off-target effects on other enzymes and signaling pathways, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for 4-(3-bromo-4,5-dimethoxybenzoyl)morpholine research. One direction is to develop new derivatives of this compound with improved efficacy and safety profiles. Another direction is to study the synergistic effects of this compound with other compounds in cancer treatment and neuroprotection. Furthermore, the potential use of this compound in other fields such as inflammation, cardiovascular diseases, and metabolic disorders should also be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in cancer research, neuroprotection, and drug discovery. Its high potency and selectivity towards its target enzymes and signaling pathways make it a valuable tool in scientific research. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
合成方法
4-(3-bromo-4,5-dimethoxybenzoyl)morpholine can be synthesized through a multi-step process involving the reaction of 3-bromo-4,5-dimethoxybenzoic acid with morpholine in the presence of a coupling reagent. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
科学研究应用
4-(3-bromo-4,5-dimethoxybenzoyl)morpholine has been studied for its potential applications in various fields such as cancer research, neuroprotection, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and improve cognitive function. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
属性
IUPAC Name |
(3-bromo-4,5-dimethoxyphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO4/c1-17-11-8-9(7-10(14)12(11)18-2)13(16)15-3-5-19-6-4-15/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBHIGYXIAZCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)N2CCOCC2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5784192.png)
![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)








![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)
![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)